

Application Note: In Vivo Biodistribution of Ionizable Lipid Nanoparticles

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Compound of Interest

Compound Name: 7-oxotridecanedioic Acid

CAS No.: 101171-43-1

Cat. No.: B11932497

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Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the in vivo delivery of nucleic acid therapeutics, including mRNA and siRNA.[1] The biodistribution of these LNPs is a critical determinant of both their efficacy and safety, as it dictates which tissues and organs are exposed to the therapeutic payload.[2] Understanding the pharmacokinetic and biodistribution profiles of LNP formulations is therefore a fundamental step in the preclinical development of new nanomedicines.[3] Ionizable lipids are a key component of modern LNPs, playing a crucial role in nucleic acid encapsulation and endosomal escape.[1][4]

This document provides a detailed protocol for conducting in vivo biodistribution studies of LNPs. As specific data for **7-oxotridecanedioic acid** LNPs is not publicly available, this note uses a representative ionizable lipid LNP formulation to illustrate the experimental workflow, data acquisition, and analysis. The principles and methods described herein are broadly applicable to the study of novel LNP formulations.

Experimental Protocols

1. LNP Formulation

LNPs are typically formulated using four lipid components: an ionizable cationic lipid, a helper lipid (e.g., DSPC), cholesterol, and a PEG-lipid to control particle size and circulation time.[5] The formulation is achieved through rapid mixing of a lipid-containing ethanol phase with an aqueous phase containing the nucleic acid cargo at an acidic pH.[6][7]

- Materials:
 - Ionizable Lipid (e.g., DLin-MC3-DMA or a custom lipid like **7-oxotridecanedioic acid**-based lipid)
 - DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
 - Cholesterol
 - DMG-PEG2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)
 - Nucleic acid payload (e.g., mRNA encoding a reporter protein like Firefly Luciferase, or a fluorescently labeled siRNA)
 - Ethanol, anhydrous
 - Citrate buffer (e.g., 50 mM, pH 4.0)
 - Phosphate-buffered saline (PBS), pH 7.4
- Procedure:
 - Prepare a lipid mixture in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5 of ionizable lipid:DSPC:cholesterol:PEG-lipid).[4]
 - To facilitate tracking, a fluorescent lipid label (e.g., DiR) or a deuterated lipid can be incorporated into the lipid mixture.[5]
 - Dissolve the nucleic acid payload in the citrate buffer.
 - Utilize a microfluidic mixing device to rapidly combine the ethanolic lipid solution with the aqueous nucleic acid solution at a defined flow rate ratio (e.g., 3:1 aqueous to organic).[6][8]

- The resulting LNP suspension is then dialyzed against PBS (pH 7.4) overnight to remove ethanol and non-encapsulated nucleic acid.[6][8]
- Characterize the formulated LNPs for size, polydispersity index (PDI), and encapsulation efficiency.[6]

2. Animal Studies

- Model:
 - Female BALB/c or C57BL/6 mice (6-8 weeks old) are commonly used.
- Administration:
 - LNPs are typically administered via intravenous (IV) injection into the tail vein.[6] Other routes like intramuscular (IM) or subcutaneous (SC) can also be investigated and will yield different biodistribution profiles.[3][5]
 - The dosage is calculated based on the encapsulated nucleic acid concentration.
- Procedure:
 - Acclimatize animals for at least one week before the experiment.
 - Administer the LNP formulation to the mice.
 - At predetermined time points (e.g., 2, 6, 10, 24, and 48 hours post-injection), euthanize a cohort of animals.[5]
 - Collect blood samples via cardiac puncture.
 - Perfuse the animals with saline to remove blood from the organs.
 - Dissect and collect major organs (liver, spleen, kidneys, lungs, heart, brain, etc.).[5]
 - Weigh the collected tissues.

3. Quantification of LNPs in Tissues

The concentration of LNPs in different tissues can be determined by quantifying a specific component of the LNP, such as a fluorescent label, the ionizable lipid, or the nucleic acid payload.[2][3]

- Fluorescence Imaging:
 - If a fluorescent label like DiR was used, organs can be imaged ex vivo using an in vivo imaging system (IVIS).[5][6]
 - The fluorescence intensity in each organ is quantified and can be expressed as a percentage of the injected dose per gram of tissue (%ID/g).
- LC-MS/MS for Lipid Quantification:
 - This method involves the quantification of the ionizable lipid or a deuterated lipid surrogate.[3][5]
 - Homogenize the collected tissues.
 - Perform lipid extraction from the tissue homogenates.
 - Analyze the extracted lipids using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.[5]
- qPCR or bDNA for Nucleic Acid Quantification:
 - To quantify the mRNA or siRNA payload, total RNA is extracted from the tissue homogenates.
 - The amount of the specific nucleic acid is then quantified using quantitative PCR (qPCR) or a branched DNA (bDNA) assay.[3]

Data Presentation

Quantitative biodistribution data should be summarized in a clear and structured table to allow for easy comparison across different organs and time points.

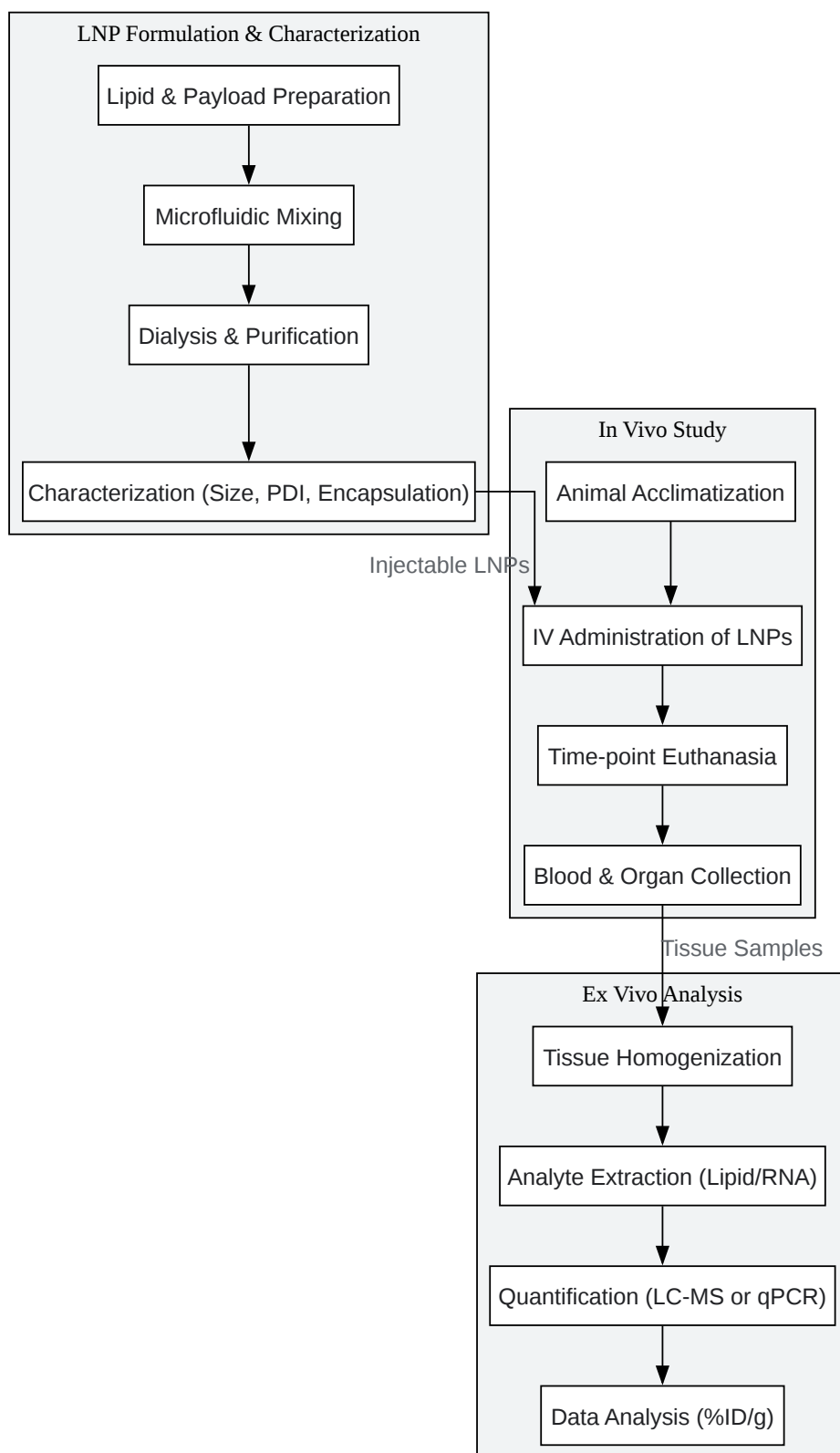
Table 1: Representative Biodistribution of Ionizable LNPs Following Intravenous Administration (% Injected Dose per Gram of Tissue)

Organ	2 Hours	6 Hours	24 Hours	48 Hours
Liver	65.2 ± 5.8	58.1 ± 4.9	35.7 ± 3.1	15.3 ± 2.5
Spleen	10.5 ± 1.9	12.3 ± 2.1	8.9 ± 1.5	4.1 ± 0.9
Kidneys	3.1 ± 0.7	2.5 ± 0.5	1.1 ± 0.3	0.5 ± 0.1
Lungs	2.8 ± 0.6	1.9 ± 0.4	0.7 ± 0.2	0.3 ± 0.1
Heart	1.5 ± 0.4	1.1 ± 0.3	0.4 ± 0.1	0.2 ± 0.1
Brain	< 0.1	< 0.1	< 0.1	< 0.1
Plasma	15.8 ± 2.3	5.2 ± 1.1	0.5 ± 0.2	< 0.1

Data are presented as mean ± standard deviation and are representative of typical LNP biodistribution.

Visualizations

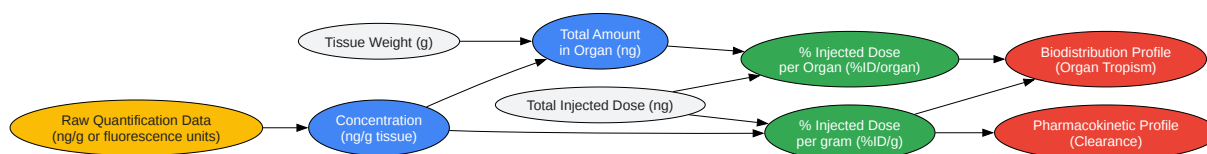
Experimental Workflow Diagram



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Caption: Workflow for in vivo biodistribution analysis of LNPs.

Data Analysis and Interpretation Pathway



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Caption: Logical flow for processing and interpreting biodistribution data.

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